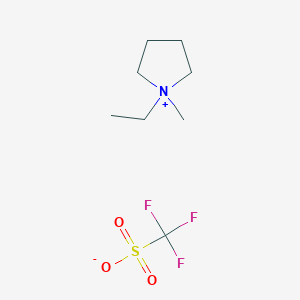
5-(2-Chlorophenyl)-1-pentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chlorophenyl)-1-pentene is an organic compound characterized by the presence of a chlorinated phenyl group attached to a pentene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-1-pentene can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with pent-4-en-1-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving higher temperatures and pressures compared to laboratory-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Chlorophenyl)-1-pentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the pentene chain to a single bond, forming 5-(2-Chlorophenyl)pentane.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Nucleophiles like sodium amide in liquid ammonia.
Major Products Formed
Oxidation: Formation of 5-(2-Chlorophenyl)pentanoic acid.
Reduction: Formation of 5-(2-Chlorophenyl)pentane.
Substitution: Formation of 5-(2-Aminophenyl)-1-pentene or 5-(2-Thiophenyl)-1-pentene.
Applications De Recherche Scientifique
5-(2-Chlorophenyl)-1-pentene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases where chlorinated aromatic compounds are effective.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(2-Chlorophenyl)-1-pentene involves its interaction with specific molecular targets. The chlorinated phenyl group can engage in π-π interactions with aromatic residues in proteins, while the pentene chain can undergo hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Chlorophenyl)-1-pentene: Similar structure but with the chlorine atom at the para position.
5-(2-Bromophenyl)-1-pentene: Bromine atom instead of chlorine.
5-(2-Chlorophenyl)-1-hexene: Longer alkene chain.
Uniqueness
5-(2-Chlorophenyl)-1-pentene is unique due to the specific positioning of the chlorine atom on the phenyl ring and the length of the pentene chain. This specific structure imparts distinct chemical and physical properties, making it suitable for particular applications that other similar compounds may not fulfill.
Propriétés
IUPAC Name |
1-chloro-2-pent-4-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-2-3-4-7-10-8-5-6-9-11(10)12/h2,5-6,8-9H,1,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDDPRIGPIUMQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6320788.png)

![2,3-Bis[(N-2,6-diethylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6320802.png)
![Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II)](/img/structure/B6320803.png)









